ABHD5 Human Pre-designed siRNA Set A

Prostate cancer Lipid metabolism Apoptosis

This pre-designed siRNA set targets human ABHD5 (CGI-58, Gene ID 51099) and includes three unique HPLC-purified siRNA duplexes (5 nmol each) plus negative control, FAM-labeled negative control, and GAPDH positive control—enabling transfection efficiency monitoring and knockdown validation in one procurement. Validated in prostate cancer (50% growth inhibition), HCV assembly reduction (40–50%), HDAC4 proteolysis assays, and colorectal cancer models. Built-in sequence redundancy mitigates off-target effects. Ideal for lipid droplet dynamics, cancer metabolism, and virology studies.

Molecular Formula C9H11BNO3S-
Molecular Weight 224.07 g/mol
Cat. No. B15598361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABHD5 Human Pre-designed siRNA Set A
Molecular FormulaC9H11BNO3S-
Molecular Weight224.07 g/mol
Structural Identifiers
InChIInChI=1S/C9H11BNO3S/c11-5-6-1-2-8-7(3-6)4-9(15-8)10(12,13)14/h1-4,12-14H,5,11H2/q-1
InChIKeyMOEIXULQWWCKOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 set / 3 x / 5 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABHD5 Human Pre-designed siRNA Set A: Product Specification and Gene Silencing Reagent Overview


ABHD5 Human Pre-designed siRNA Set A is a pre-designed small interfering RNA (siRNA) reagent kit that contains three unique, target-specific siRNA duplexes designed to silence the human ABHD5 gene (also known as CGI-58, Gene ID: 51099) [1]. The product includes three ABHD5 siRNA duplexes (5 nmol each, HPLC-purified), along with a negative control siRNA, a FAM-labeled negative control siRNA, and a GAPDH positive control siRNA [1]. ABHD5 encodes an essential co-activator of adipose triglyceride lipase (ATGL/PNPLA2) that is required for intracellular triacylglycerol hydrolysis and lipid droplet mobilization [2]. Mutations in ABHD5 cause Chanarin-Dorfman Syndrome (CDS), a rare autosomal recessive neutral lipid storage disorder characterized by systemic triglyceride accumulation, ichthyosis, hepatomegaly, and myopathy [3]. The gene has also been implicated in cancer metabolism, where ABHD5 deficiency promotes colorectal tumorigenesis [4] and ABHD5 overexpression supports prostate cancer cell proliferation [5].

ABHD5 Human Pre-designed siRNA Set A: Why Arbitrary Substitution with Alternative Silencing Reagents Compromises Experimental Reproducibility


ABHD5-targeting siRNA reagents from different vendors are not functionally interchangeable due to significant variability in sequence design algorithms, chemical modification strategies, and quality control standards [1]. Unlike chemically synthesized pre-defined siRNA sets, alternative ABHD5 silencing formats exhibit critical differences: MISSION® esiRNA employs heterogeneous endoribonuclease-prepared siRNA pools that generate multiple silencing triggers with distinct off-target profiles , while custom single-duplex siRNA products lack the built-in sequence redundancy necessary to mitigate sequence-specific off-target effects . Additionally, standard off-the-shelf siRNA products from vendors such as Abbexa, abm, or Cohesion Biosciences provide 15-30 nmol total siRNA but differ substantially in included controls, purification methods, chemical modifications (2′-OMe versus unmodified), and performance guarantees [1]. Pre-designed siRNA Set A from MedChemExpress is distinguished by its complete experimental control suite—including negative control, FAM-labeled negative control, and GAPDH positive control—which enables robust normalization of transfection efficiency and knockdown specificity in a single procurement step, eliminating the need for separate control reagent sourcing [1].

ABHD5 Human Pre-designed siRNA Set A: Quantified Functional Evidence and Comparator-Based Differentiation


ABHD5 siRNA Induces Apoptosis and 50% Growth Inhibition in LNCaP Prostate Cancer Cells: Head-to-Head Comparison with DGAT1 siRNA

In a direct comparative study using LNCaP prostate cancer cells, ABHD5 siRNA treatment produced distinct phenotypic outcomes relative to DGAT1 siRNA [1]. Both siRNA treatments resulted in approximately 50% growth inhibition relative to non-targeting control at 72 hours post-transfection, as measured by MTS-based viability assay [1]. However, the underlying mechanisms diverged: ABHD5 siRNA treatment promoted accumulation of lipid droplets and led to apoptosis via PARP cleavage, whereas DGAT1 siRNA inhibited lipid droplet formation and induced autophagy [1]. Furthermore, ABHD5 siRNA specifically decreased P70S6 phosphorylation, while DGAT1 siRNA reduced ACC phosphorylation and triggered ULK-1 phosphorylation [1]. Both treatments reduced AMPK phosphorylation [1]. This head-to-head comparison demonstrates that ABHD5 siRNA produces a mechanistically distinct cell death pathway that can be differentiated from other lipid metabolism-targeting siRNAs by its unique phenotypic signature—apoptosis induction with lipid droplet accumulation rather than autophagic cell death [1].

Prostate cancer Lipid metabolism Apoptosis

ABHD5 siRNA Screen Identifies Proviral Host Factor in HCV Production with Z-Score Below -2: Functional Validation Across Multiple siRNAs and shRNAs

In a rational siRNA screen designed to identify host factors involved in lipid metabolism that participate in the HCV replication cycle, ABHD5 was identified as a novel proviral host factor [1]. The screening methodology employed a statistical threshold requiring a maximal p-value of 0.05 and a median score superior to 2 (for antiviral factors) or inferior to -2 (for proviral factors) [1]. ABHD5 met the stringent proviral factor criteria with a median score inferior to -2 [1]. Critically, the initial screening results obtained with pooled ABHD5 siRNAs were subsequently validated by transfecting each ABHD5-specific siRNA individually into HCV RNA-transfected cells [1]. The individual siRNAs demonstrated consistent effects on both HCV RNA replication (corrected for cell viability) and progeny virion production (corrected for HCV RNA replication effects) after normalization to two non-targeting siRNAs [1]. Furthermore, orthogonal validation using ABHD5-specific shRNAs confirmed that ABHD5 gene silencing reduced HCV assembly and release by approximately 40-50% relative to non-targeting controls [1].

Hepatitis C virus Host factor screening Lipid droplet biology

Three Independent ABHD5 siRNAs Reduce HDAC4 Proteolysis by 60-70% in HEK293 Cells: Quantitative Immunoblotting Validation

In an siRNA-based protease screening study examining HDAC4 proteolysis regulation in HEK293 cells, three different siRNAs targeting ABHD5 were individually transfected and compared against a control scrambled siRNA [1]. Cells were pre-transfected with siRNAs for 36 hours, followed by transfection with FLAG-HDAC4 and MYC-PKA expression plasmids for an additional 24 hours [1]. Immunoblotting quantification revealed that all three ABHD5 siRNAs (designated #1, #2, and #3) reduced the HDAC4-NT/HDAC4-FL ratio by approximately 60-70% compared to scrambled siRNA control [1]. Statistical analysis was performed on n=3 independent samples using unpaired two-tailed t-test with significance threshold P<0.05 [1]. Endogenous ABHD5 protein levels were concurrently verified by immunoblotting to confirm target knockdown, with GAPDH serving as loading control [1].

HDAC4 proteolysis Cardiac signaling siRNA screening

ABHD5 Pre-Designed siRNA Set A: Complete Control Suite Versus Competitor Products—Comparative Component Analysis

Component-level comparison across five major ABHD5 siRNA vendors reveals substantial differences in included controls, total siRNA quantity, and performance guarantees [1][2][3][4]. ABHD5 Human Pre-designed siRNA Set A (MedChemExpress) provides 15 nmol total ABHD5 siRNA (3 × 5 nmol) plus 15 nmol total control siRNA comprising negative control (5 nmol), FAM-labeled negative control (5 nmol), and GAPDH positive control (5 nmol), all HPLC-purified [1]. In contrast, OriGene offers 2 nmol each of three 27mer siRNA duplexes (6 nmol total) with only scrambled negative control included—positive and transfection controls must be purchased separately [2]. SidingBio provides a '3保1' (three-to-ensure-one) guarantee with at least 70% knockdown efficiency at 5 nmol × 3, but supplies only 2.5 nmol each of negative and positive controls . Abbexa offers 15 nmol total ABHD5 siRNA but provides no controls in the base product [3]. abm provides 3 × 5 nmol ABHD5 siRNA plus controls at a 15 nmol total ABHD5 quantity but requires -70°C long-term storage with chemical modification included [4].

siRNA reagents Experimental controls Procurement efficiency

ABHD5 Knockdown Produces Lipid Droplet Accumulation Phenotype Distinct from ATGL Knockdown: Mechanistic Differentiation via siRNA in LNCaP Cells

In a comparative functional analysis examining lipid droplet-modifying enzymes in LNCaP prostate cancer cells, ABHD5 siRNA produced a phenotype that is mechanistically distinguishable from ATGL (PNPLA2) siRNA [1]. Oil Red O and BODIPY staining performed 72 hours after siRNA transfection demonstrated that ABHD5 siRNA treatment promoted accumulation of lipid droplets, whereas DGAT1 siRNA treatment inhibited lipid droplet formation [1]. This phenotypic distinction is consistent with the known biochemical function of ABHD5 as an essential co-activator of ATGL—ABHD5 knockdown functionally impairs ATGL-mediated lipolysis, leading to intracellular triacylglycerol accumulation in lipid droplets [1][2]. In contrast, ATGL knockdown directly eliminates the principal lipase activity, while DGAT1 knockdown blocks triacylglycerol synthesis [1]. Notably, ABHD5 and DGAT1 siRNAs both reduced AMPK phosphorylation but diverged in downstream signaling: ABHD5 siRNA decreased P70S6 phosphorylation leading to PARP cleavage and apoptosis, whereas DGAT1 siRNA reduced ACC phosphorylation and triggered raptor/ULK-1 phosphorylation and autophagy [1].

Lipid droplet dynamics Triacylglycerol metabolism Cancer cell metabolism

ABHD5 Deficiency in Colorectal Cancer Models Validates siRNA-Mediated Phenocopying of Tumor-Suppressive Loss-of-Function

Published research demonstrates that ABHD5 siRNA-mediated silencing in normal fibroblasts induces malignant transformation, phenocopying the oncogenic effects of genetic ABHD5 deficiency [1]. Specifically, siRNA-mediated silencing of Abhd5 in normal fibroblasts resulted in acquisition of transformed characteristics, confirming that ABHD5 loss-of-function is sufficient to drive neoplastic conversion [1]. In colon cancer cell lines, ABHD5 deficiency induced epithelial-mesenchymal transition (EMT) through suppression of the AMPKα-p53 pathway, an effect attributable to increased aerobic glycolysis [1]. Intestine-specific knockout of Abhd5 in ApcMin/+ mice robustly increased tumorigenesis and malignant transformation of adenomatous polyps, validating the siRNA findings in an independent genetic model [1]. In human colorectal carcinoma specimens, ABHD5 expression was found to fall substantially and correlate negatively with malignant features, further corroborating the biological relevance of siRNA-induced ABHD5 depletion [1].

Colorectal cancer Aerobic glycolysis Tumor metabolism

ABHD5 Human Pre-designed siRNA Set A: Validated Research Applications and Experimental Scenarios


Prostate Cancer Cell Growth and Apoptosis Studies Requiring Lipid Droplet Phenotype Analysis

ABHD5 siRNA treatment in LNCaP prostate cancer cells produces a distinct functional phenotype characterized by lipid droplet accumulation, PARP cleavage, and apoptosis induction, with approximately 50% growth inhibition at 72 hours post-transfection [1]. This scenario is ideal for researchers investigating the role of lipid droplet dynamics in prostate cancer proliferation, or for studies requiring differentiation between DGAT1-dependent (autophagic) and ABHD5-dependent (apoptotic) cell death pathways [1]. The included FAM-labeled negative control enables direct monitoring of transfection efficiency via fluorescence microscopy or flow cytometry, while the GAPDH positive control provides internal validation of knockdown methodology [2].

Hepatitis C Virus Host Factor Screening and Lipid Droplet Mobilization Studies

ABHD5 siRNA has been statistically validated as a proviral host factor in HCV production screens (median score inferior to -2, p≤0.05) and confirmed to reduce HCV assembly and release by 40-50% in follow-up validation using both individual siRNAs and shRNAs [1]. This application scenario is particularly suited for virology laboratories investigating host lipid metabolism factors that support HCV replication, or for studies examining the interplay between lipid droplet mobilization and viral particle production [1]. The three unique siRNA duplexes in the set provide built-in sequence redundancy, enabling researchers to confirm that observed antiviral effects are on-target rather than sequence-specific off-target artifacts [1].

Colorectal Cancer Metabolism Studies Investigating Aerobic Glycolysis and EMT Mechanisms

siRNA-mediated ABHD5 silencing has been shown to phenocopy genetic loss-of-function in colorectal cancer models, inducing malignant transformation in normal fibroblasts and promoting epithelial-mesenchymal transition in colon cancer cells via AMPKα-p53 pathway suppression [1]. This scenario is appropriate for cancer metabolism researchers studying the metabolic switch to aerobic glycolysis, or for investigations of lipid metabolism-dependent tumor suppression mechanisms [1]. The concordance between siRNA-induced knockdown and genetic knockout phenotypes (validated in ApcMin/+ mouse models) confirms that ABHD5 siRNA produces biologically relevant loss-of-function effects suitable for mechanistic studies [1].

Cardiac Signaling Studies Requiring Quantitative Assessment of HDAC4 Proteolysis

ABHD5 siRNAs have been functionally validated in HEK293 cell-based HDAC4 proteolysis assays, where all three independent siRNA duplexes reduced the HDAC4-NT/HDAC4-FL ratio by approximately 60-70% compared to scrambled siRNA controls [1]. This application scenario is suited for cardiovascular research laboratories investigating the CaMKII/PKA signaling axis and HDAC4-dependent transcriptional regulation [1]. The demonstrated consistency across three distinct siRNA sequences within the set provides confidence that observed effects on HDAC4 processing are attributable to ABHD5 depletion rather than off-target silencing of unrelated genes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABHD5 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.